molecular formula C10H15BrN4O2 B10966018 4-bromo-1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10966018
M. Wt: 303.16 g/mol
InChI Key: RLDIPLMCERXWOX-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or ethanol. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is optimized for efficiency and cost-effectiveness, often involving automated systems for recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
  • 4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-5-carboxamide

Uniqueness

4-BROMO-1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the bromine atom and the morpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows it to interact with different molecular targets compared to other similar compounds .

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

4-bromo-2-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H15BrN4O2/c1-2-15-9(8(11)7-12-15)10(16)13-14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,13,16)

InChI Key

RLDIPLMCERXWOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NN2CCOCC2

Origin of Product

United States

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